molecular formula C10H13NO B14251750 N-Cyclopropyl-2-methoxybenzenamine CAS No. 348579-13-5

N-Cyclopropyl-2-methoxybenzenamine

Cat. No.: B14251750
CAS No.: 348579-13-5
M. Wt: 163.22 g/mol
InChI Key: AJDAJYVDCSBIQP-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-methoxybenzenamine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a cyclopropylamine group attached to a 2-methoxyaniline core, making it a valuable scaffold or building block for the development of more complex molecules . Compounds containing the N-cyclopropyl aryl amine structure are frequently investigated as key intermediates in pharmaceutical research . A prominent area of application for structurally related cyclopropylamines is in neuroscience research, where such compounds have been studied for their potential to act as inhibitors of monoamine oxidase (MAO) . MAO is a crucial enzyme responsible for the metabolism of neurotransmitters, and its inhibitors are a significant class of psychoactive substances . The biological activity often depends on the specific substitution pattern on the aromatic ring and the stereochemistry of the molecule, which can influence its binding affinity and selectivity towards enzyme targets . Researchers utilize this compound and its derivatives as tool molecules to probe biochemical pathways and enzyme mechanisms, particularly those involving flavin- or copper-dependent amine oxidases . The methoxy substituent on the aromatic ring offers a site for further chemical modification, allowing for structure-activity relationship (SAR) studies to optimize potency and physicochemical properties . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

348579-13-5

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-cyclopropyl-2-methoxyaniline

InChI

InChI=1S/C10H13NO/c1-12-10-5-3-2-4-9(10)11-8-6-7-8/h2-5,8,11H,6-7H2,1H3

InChI Key

AJDAJYVDCSBIQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2CC2

Origin of Product

United States

Synthetic Methodologies for N Cyclopropyl 2 Methoxybenzenamine and Its Analogs

Palladium-Catalyzed Amination Procedures

The Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen (C-N) bonds, and its application to the synthesis of N-aryl cyclopropylamines is a key area of research. numberanalytics.comlibretexts.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. numberanalytics.comlibretexts.org

Buchwald–Hartwig Amination for N-Aryl Cyclopropylamine (B47189) Synthesis.nih.govnumberanalytics.com

The direct arylation of cyclopropylamine using traditional Buchwald-Hartwig conditions has been historically challenging. nih.gov However, recent advancements have led to the development of highly active and air-stable palladium precatalysts that facilitate the synthesis of a wide array of (hetero)arylated cyclopropylanilines in high yields. nih.gov These newer methods have successfully addressed the difficulties previously encountered in the arylation of cyclopropylamine and N-arylcyclopropylamines. nih.gov

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine ligand. numberanalytics.com For the synthesis of N-aryl cyclopropylamines, specific catalyst systems have been identified to be particularly effective. For instance, precatalysts like [(tBuBrettPhos)Pd(allyl)]OTf and [(BrettPhos)Pd(crotyl)]OTf have demonstrated high efficacy in producing monoarylated products. nih.gov In cases where unsymmetrical diarylated products are desired, (PtBu3)Pd(crotyl)Cl has been shown to be a suitable catalyst. nih.gov The use of bulky, electron-rich phosphine ligands is critical as they facilitate the oxidative addition step and stabilize the palladium(II) intermediates in the catalytic cycle. numberanalytics.com However, it is noteworthy that some common ligands, such as BrettPhos, have been found to be ineffective in the coupling of cyclopropylamine. nih.gov The selection of the appropriate ligand is therefore a critical parameter that must be optimized for each specific substrate combination.

The Buchwald-Hartwig amination is compatible with a range of halogenated aromatic precursors. numberanalytics.com Aryl bromides, chlorides, and iodides can all serve as substrates, although aryl chlorides often necessitate more forcing reaction conditions. numberanalytics.com The reaction to form N-Cyclopropyl-2-methoxybenzenamine would typically utilize 2-bromoanisole (B166433) or 2-chloroanisole (B146271) as the aryl halide precursor. The developed methods tolerate a variety of functional groups and heterocycles, enabling access to a diverse library of arylated cyclopropylamines. nih.gov

Considerations for Yield and Reaction Conditions in Coupling Reactions.numberanalytics.comnih.gov

Several factors significantly influence the yield and rate of Buchwald-Hartwig amination reactions. numberanalytics.com The choice of base is critical, with strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) often being employed to facilitate the reaction. numberanalytics.comnih.gov The solvent also plays a key role, with polar aprotic solvents such as toluene (B28343) or tetrahydrofuran (B95107) (THF) being commonly used. numberanalytics.comchemspider.com Reaction temperature is another important variable; while elevated temperatures can increase the reaction rate, they may also lead to catalyst decomposition or the formation of side products. numberanalytics.com Typical temperatures for these couplings range from 80 to 100 °C. wuxiapptec.com

FactorInfluence on ReactionCommon Choices
Base Facilitates transmetalationNaOt-Bu, LiHMDS numberanalytics.comnih.gov
Solvent Affects solubility and reactivityToluene, THF numberanalytics.comchemspider.com
Temperature Impacts reaction rate and catalyst stability80-100 °C wuxiapptec.com
Ligand Crucial for catalytic activity and product selectivitytBuBrettPhos, BrettPhos nih.gov

Copper-Catalyzed N-Cyclopropylation Strategies

Copper-catalyzed reactions have emerged as a powerful alternative for the formation of C-N bonds, offering a complementary approach to palladium-based methods. acs.org These reactions often proceed under mild conditions and utilize readily available and relatively stable reagents. acs.org

Application of Cyclopropyl (B3062369) Boronic Acid in Copper-Mediated Reactions.acs.orgrsc.org

A significant development in this area is the use of cyclopropylboronic acid as a cyclopropylating agent in copper-mediated reactions. acs.orgrsc.org This method has been successfully applied to the N-cyclopropylation of anilines, amines, and various nitrogen-containing heterocycles. acs.orgrsc.org The reaction of an aniline (B41778) with cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst, a ligand such as 2,2'-bipyridine, and a base like sodium carbonate can afford the corresponding N-cyclopropyl derivative in good to excellent yields. rsc.org This approach provides a direct and efficient route to compounds like this compound.

Alternative Synthetic Routes for N-Cyclopropylanilines

Beyond direct N-alkylation, several other effective methods have been established for the synthesis of N-cyclopropylanilines. These alternative routes often provide improved yields, milder reaction conditions, and broader substrate scope.

Reductive amination is a powerful and widely used method for the formation of amines, including N-cyclopropylanilines. This approach typically involves the reaction of an aniline with a cyclopropyl ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the desired N-cyclopropylaniline.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a common choice due to its mildness and selectivity. commonorganicchemistry.comnih.gov Unlike stronger reducing agents like sodium borohydride (B1222165) (NaBH₄), NaBH(OAc)₃ does not readily reduce the starting carbonyl compound, allowing for the efficient formation of the imine intermediate before reduction. commonorganicchemistry.com Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) are also effective and are often used in solvents like methanol. masterorganicchemistry.com

The reaction of cyclopropyl ketones with anilines can, however, present a dichotomy. Depending on the catalyst and reaction conditions, the reaction can either proceed through a traditional reductive amination pathway to yield the N-cyclopropylamine or undergo a ring-expansion to form a pyrrolidine. acs.orgnih.gov For instance, studies have shown that a rhodium catalyst can favor the formation of the reductive amination product, while a ruthenium catalyst can promote the synthesis of pyrrolidines. acs.orgnih.gov This highlights the importance of catalyst selection in directing the outcome of the reaction. The general procedure for a reductive amination using NaBH(OAc)₃ often involves stirring the aniline and the carbonyl compound with the reducing agent in a suitable solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE) at room temperature. rsc.org

Carbonyl CompoundAmineReducing AgentSolventProductYieldReference
Cyclopropanone2-MethoxyanilineNaBH(OAc)₃DCEThis compoundGood nih.govrsc.org
Methyl cyclopropyl ketonep-AnisidineRh₂(OAc)₄ / CODioxaneN-(1-methylcyclopropyl)-4-methoxyaniline36% acs.org
CyclohexanoneAnilineNaBH₃CNMethanolN-CyclohexylanilineHigh masterorganicchemistry.com
m-AnisaldehydeDimethylamine HClNaBH(OAc)₃THF1-(3-Methoxyphenyl)-N,N-dimethylmethanamine77% tcichemicals.com

The coupling of cyclopropyl halides with aromatic amines represents another important strategy for the synthesis of N-cyclopropylanilines. These reactions are typically transition-metal-catalyzed cross-coupling reactions, with the most prominent examples being the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This method generally offers high yields and excellent functional group tolerance under relatively mild conditions. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org For the synthesis of N-cyclopropylanilines, this would involve the reaction of an aryl halide (e.g., 2-bromoanisole) with cyclopropylamine in the presence of a palladium catalyst system.

The Ullmann condensation is a more classical, copper-catalyzed method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations of the Ullmann reaction utilize ligands to facilitate the coupling under milder conditions. A notable advancement is the copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid, which proceeds in good to excellent yields under an air atmosphere. rsc.orgrsc.orgresearchgate.net This method offers a practical alternative to the use of cyclopropyl halides.

Aryl Halide/ElectrophileAmineCatalyst SystemReaction TypeProductYieldReference
2-BromotolueneCyclopropylaminePd₂(dba)₃ / BINAP / NaOtBuBuchwald-HartwigN-Cyclopropyl-2-methylaniline95% wikipedia.org
Aryl TosylateAnilinePd-NHCBuchwald-HartwigN-Aryl anilineup to 99% organic-chemistry.orgnih.gov
2-Chlorobenzoic acidAnilineCuI / PhenanthrolineUllmann-GoldbergN-Phenyl-2-aminobenzoic acidGood wikipedia.org
4-BromoanisoleBenzylamineCuO / BCOUllmannN-Benzyl-4-methoxyaniline82% thieme-connect.de

Protective Group Strategies in N-Cyclopropylbenzenamine Synthesis

In the multi-step synthesis of complex molecules containing the N-cyclopropylbenzenamine scaffold, the use of protecting groups for the amine functionality can be crucial. The amino group is nucleophilic and can react with a variety of electrophiles, potentially leading to undesired side reactions. Protecting the amine allows for chemical transformations to be carried out on other parts of the molecule without affecting the nitrogen atom.

A commonly used protecting group for amines is the tert-butoxycarbonyl (Boc) group. organic-chemistry.orgsigmaaldrich.com The Boc group is easily introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.org It is stable to a wide range of nucleophilic and basic conditions, making it a robust protecting group. organic-chemistry.org For example, after protecting the amino group of 2-methoxyaniline as its Boc derivative, subsequent reactions, such as metal-catalyzed cross-couplings on another part of the molecule, can be performed.

The removal of the Boc group (deprotection) is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are generally mild enough not to affect other functional groups in the molecule. organic-chemistry.org There are also methods for the selective deprotection of N-Boc protected imidazoles and pyrazoles using sodium borohydride in ethanol, which leaves primary Boc-protected amines intact, demonstrating the potential for orthogonal deprotection strategies. arkat-usa.org The use of microwave irradiation has been shown to dramatically reduce the reaction times for both the protection of primary amines as 2,5-dimethylpyrroles and their subsequent deprotection. nih.gov

The strategic use of protecting groups allows for a greater degree of synthetic flexibility and is an essential tool in the construction of complex N-cyclopropylbenzenamine derivatives.

Regioselectivity and Atom Economy in this compound Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted aromatic compounds like this compound, particularly when introducing additional functional groups to the benzene (B151609) ring. The existing methoxy (B1213986) (-OCH₃) and N-cyclopropylamino (-NH-c-Pr) groups are both ortho-, para-directing activators. The methoxy group is a moderately activating group, while the N-cyclopropylamino group is a strongly activating group. This means that electrophilic aromatic substitution reactions will preferentially occur at the positions ortho and para to these groups. In the case of this compound, the positions C4 and C6 are para and ortho to the amino group, respectively, and ortho and para to the methoxy group. The steric hindrance from the adjacent substituents will also play a role in determining the final position of the incoming electrophile. The development of synthetic methods that allow for the highly regio- and stereoselective construction of N-containing polycyclic skeletons is an active area of research. rsc.orgrsc.org

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. organic-chemistry.org A higher atom economy signifies a more sustainable and less wasteful process.

When comparing the different synthetic routes to N-cyclopropylanilines, their atom economies can vary significantly:

Reductive Amination: In an ideal reductive amination of an aniline with cyclopropanone, the only byproduct is water. This leads to a very high atom economy.

Buchwald-Hartwig Amination: This reaction typically involves an aryl halide, an amine, a base (e.g., sodium tert-butoxide), a palladium catalyst, and a phosphine ligand. The byproducts include the salt of the halide and the protonated base. While the catalyst and ligand are used in small amounts, the stoichiometric base contributes to a lower atom economy compared to reductive amination.

A quantitative comparison highlights these differences. For the synthesis of N-cyclopropylaniline from aniline and a cyclopropyl source:

Reductive Amination (Aniline + Cyclopropanone):

C₆H₇N + C₃H₄O → C₉H₁₁N + H₂O

Atom Economy = (MW of C₉H₁₁N) / (MW of C₆H₇N + MW of C₃H₄O) * 100% = (133.19) / (93.13 + 70.09) * 100% ≈ 81.6%

Buchwald-Hartwig (Bromobenzene + Cyclopropylamine + NaOtBu):

C₆H₅Br + C₃H₇N + NaOtBu → C₉H₁₁N + NaBr + HOtBu

Atom Economy = (MW of C₉H₁₁N) / (MW of C₆H₅Br + MW of C₃H₇N + MW of NaOtBu) * 100% = (133.19) / (157.01 + 57.10 + 96.10) * 100% ≈ 43.2%

Ullmann-type (Bromobenzene + Cyclopropylboronic acid + Cu(OAc)₂ + Na₂CO₃): The calculation is more complex due to the stoichiometric copper reagent and base, but it is generally accepted that such cross-coupling reactions have lower atom economy than addition or rearrangement reactions. researchgate.netresearchgate.netnih.gov

These calculations clearly demonstrate that from an atom economy perspective, reductive amination is a more efficient route for the synthesis of N-cyclopropylanilines.

Mechanistic Investigations of N Cyclopropyl 2 Methoxybenzenamine Reactivity

Single-Electron Transfer (SET) Oxidation Processes

The initial step in the reaction cascade of N-Cyclopropyl-2-methoxybenzenamine is a single-electron transfer, which can be initiated by various means, including interaction with excited triplet-state photosensitizers. acs.orgresearchgate.net This process is central to its function as a probe for studying oxidative reactions.

The electronic properties of substituents on the aniline (B41778) ring play a crucial role in modulating the SET oxidation potential. The 2-methoxy group in this compound acts as an electron-donating group (EDG). acs.org EDGs are known to lower the oxidation potential of the molecule, making it more susceptible to oxidation compared to the unsubstituted N-cyclopropylaniline (CPA) or derivatives with electron-withdrawing groups (EWGs). acs.org

The SET oxidation potential for the parent CPA is approximately 0.9–1.2 V vs. the normal hydrogen electrode (NHE). The presence of the 2-methoxy group lowers this value, facilitating easier formation of the radical cation. acs.org This effect is attributed to the ability of the methoxy (B1213986) group to stabilize the positive charge that develops on the aromatic ring in the radical cation state. One study speculated that the lower oxidation potential of 2-MeO-CPA makes it more susceptible to radical chain reactions in certain photosensitized systems. acs.org

Table 1: Influence of Substituents on the Approximated SET Oxidation Potential of N-Cyclopropylaniline Analogs

CompoundSubstituentElectronic EffectApproximated SET Oxidation Potential (V vs. NHE)
N-Cyclopropyl-3-chlorobenzenamine3-ChloroElectron-Withdrawing (EWG)Higher than CPA
N-Cyclopropylaniline (CPA)NoneNeutral~0.9–1.2 acs.org
This compound2-MethoxyElectron-Donating (EDG)Lower than CPA acs.org

Kinetic studies of N-cyclopropylaniline analogs reveal rapid oxidation rates and short radical cation lifetimes. For a series of these compounds, bimolecular oxidation rate constants were found to be in the range of approximately 9 x 10⁸ to 4 x 10⁹ M⁻¹s⁻¹, indicating near diffusion-controlled reactions with photosensitizers. researchgate.net Given that the electron-donating 2-methoxy group lowers the oxidation potential, the oxidation rate for this compound is expected to be at the higher end of this range.

The lifetimes of the initially formed radical cations are transient, typically lasting from 140 to 580 nanoseconds. researchgate.net This short lifetime is due to the rapid, subsequent ring-opening reaction. The fast and irreversible nature of the cyclopropyl (B3062369) ring-opening effectively "traps" the oxidation event, preventing back electron transfer and making these compounds effective probes for SET processes. acs.org

Table 2: Kinetic Data for the N-Cyclopropylaniline (CPA) Class of Compounds

ParameterTypical Range for CPA Analogs
Bimolecular Oxidation Rate Constant~9 x 10⁸ – 4 x 10⁹ M⁻¹s⁻¹ researchgate.net
Radical Cation Lifetime140 – 580 ns researchgate.net

Cyclopropyl Ring-Opening Mechanisms Post-Oxidation

Following the initial SET oxidation, the N-cyclopropylaminium radical cation undergoes a rapid and mechanistically significant rearrangement involving the cleavage of the cyclopropyl ring.

The ring-opening of the cyclopropyl group in the radical cation is a spontaneous and irreversible process. acs.orgresearchgate.net The primary driving force for this reaction is the release of the inherent strain energy of the three-membered cyclopropane (B1198618) ring, which is estimated to be around 28 kcal/mol. acs.org This gain in thermodynamic stability ensures that the ring-opening is swift and unidirectional. This irreversibility is a key feature that prevents the radical cation from being reduced back to its neutral state, thus distinguishing it from other amine probes where back electron transfer can complicate kinetic analyses. acs.org Theoretical and experimental studies on the unsubstituted cyclopropyl cation suggest it is not a stable species but rather a transition state that leads directly to the ring-opened form. nih.govresearchgate.netsynchrotron-soleil.fr

The irreversible ring-opening of the N-cyclopropylaminium radical cation results in the formation of an iminium distonic radical cation. acs.org A distonic radical cation is a species in which the charge and the radical center are spatially separated within the same molecule. In this case, the positive charge resides on the nitrogen atom, forming an iminium ion, while the unpaired electron (the radical) is located on a terminal carbon atom of the newly formed three-carbon chain. acs.org

The formation of this distonic species is the crucial step that leads to downstream chemical reactions. For instance, it has been proposed that this distonic radical cation can react with molecular oxygen to generate an endoperoxide intermediate. This intermediate may then undergo further fragmentation to yield final products such as 3-hydroxy-N-phenylpropanamide and acetanilide (B955) in the case of the parent N-cyclopropylaniline. acs.org

Subsequent Chemical Transformations of Radical Cation Intermediates

The formation of the this compound radical cation is a critical primary step that initiates a cascade of subsequent chemical transformations. The ultimate products of reactions involving this intermediate are dictated by the specific reaction conditions and the presence of other reactive species. Key secondary processes include reactions with molecular oxygen and various fragmentation pathways.

The radical cation of N-cyclopropylanilines is susceptible to reaction with molecular oxygen, leading to the formation of oxygen adducts. researchgate.net In a process that can be accelerated by single-electron oxidizing agents, the cyclopropane ring opens, followed by trapping of molecular oxygen. researchgate.net This sequence of events results in the formation of 1,2-dioxolane derivatives. researchgate.net The reaction can proceed under aerobic conditions, and its rate can be enhanced by the presence of a catalytic amount of a single-electron oxidizing agent like tris(1,10-phenanthroline)FeIII hexafluorophosphate (B91526) or hydrogen-abstracting agents such as benzoyl peroxide. researchgate.net The formation of these endoperoxides highlights a significant pathway for the aerobic oxidation of N-cyclopropyl-N-phenylamines. researchgate.net This type of reaction, where a carbon-centered radical reacts with molecular oxygen to form a peroxy radical that then cyclizes, is a known method for constructing endoperoxide rings. researchgate.netrsc.org

Following the initial formation of radical intermediates, fragmentation of the molecule can occur, leading to a variety of smaller, more stable products. researchgate.netnih.govnih.gov One notable fragmentation pathway for N-cyclopropylanilines following aerobic oxidation involves the formation of the corresponding acetamide. researchgate.net This subsequent fragmentation is a key degradation pathway for the initially formed oxygen adducts. researchgate.net While the specific formation of 3-hydroxy-N-phenylpropanamide from this compound is not explicitly detailed in the provided literature, the generation of related amide structures is a documented outcome. The fragmentation of radical cations is a complex process influenced by the stability of the resulting fragments. researchgate.netnih.gov

Interactions with Photosensitizers and Oxidative Environments

This compound and related N-aryl cyclopropylamines exhibit notable reactivity in photochemical systems, particularly in the presence of photosensitizers and in oxidative environments. This reactivity is largely governed by single-electron transfer (SET) processes.

The unique reactivity of N-aryl cyclopropylamines upon single-electron transfer makes them useful as probes in photochemical systems. chemrxiv.org The formation of the radical cation initiates a ring-opening of the strained cyclopropyl group, a process that can be followed to study the kinetics and mechanisms of SET reactions. researchgate.netchemrxiv.org For instance, N-aryl cyclopropylamines have been used in photocatalytic [3+2] cycloadditions with styrenes. chemrxiv.org The predictable reactivity of the cyclopropylamine (B47189) radical cation allows it to serve as an indicator of SET processes occurring within a given photochemical system.

Radical-Mediated Reaction Pathways

The chemistry of this compound is rich with radical-mediated reaction pathways, stemming from the relative ease of forming the nitrogen-centered radical cation and the subsequent reactivity of the strained cyclopropyl ring. researchgate.netnih.gov The generation of a radical cation via single-electron transfer often leads to the cleavage of the cyclopropane ring to form a more stable radical intermediate. researchgate.netchemrxiv.org This ring-opened radical can then engage in a variety of reactions, including addition to alkenes or trapping by molecular oxygen. researchgate.netchemrxiv.orgnih.gov The specific pathway taken depends on the reaction conditions and the other species present. For example, in the absence of other trapping agents and under aerobic conditions, the radical intermediate reacts with molecular oxygen to form endoperoxides. researchgate.net

Evidence from Radical Clock Experiments for Mechanistic Elucidation

Radical clocks are powerful tools in physical organic chemistry used to determine the rates of radical reactions and to provide evidence for the existence of radical intermediates in a reaction pathway. wikipedia.org A radical clock is a molecule that undergoes a unimolecular rearrangement at a known rate. illinois.edu If this rearrangement competes with a bimolecular reaction, the ratio of the rearranged to the unrearranged product can be used to deduce the rate of the bimolecular step or confirm the presence of a radical. wikipedia.org

The N-cyclopropylamine moiety within this compound serves as an effective radical clock. acs.orgresearchgate.net The cyclopropylmethyl radical is known to undergo an extremely rapid ring-opening rearrangement to form the homoallyl radical. wikipedia.org This process is highly favorable as it relieves the significant ring strain of the three-membered ring. When a single electron is removed from the nitrogen atom of this compound, an amine radical cation is formed. This species can then trigger the rapid and irreversible opening of the attached cyclopropyl ring. acs.orgresearchgate.net

The observation of ring-opened products in a reaction involving this compound is strong evidence for a mechanism that proceeds through a nitrogen-centered radical intermediate. If the reaction were to proceed through a non-radical, concerted, or ionic pathway, the cyclopropane ring would be expected to remain intact.

In studies of C(sp²)–H/N–H oxidative cross-coupling, a radical clock experiment was conducted using a close analog, N-cyclopropyl-3-methoxyaniline, to verify the involvement of a radical-mediated pathway. researchgate.net The formation of the ring-opened product alongside the expected cross-coupled product confirmed the generation of a nitrogen-centered radical intermediate during the reaction. researchgate.net

Table 1: Radical Clock Experiment Outcome for N-Cyclopropylaniline Analog

ReactantRadical IntermediateRearrangementProduct EvidenceMechanistic Implication
N-Cyclopropyl-3-methoxyanilineNitrogen-centered radical cationCyclopropyl ring-openingDetection of ring-opened product in the reaction mixture. researchgate.netConfirms a radical-mediated pathway for the C-N coupling reaction. researchgate.net

Role of Nitrogen Radicals in C(sp²)-H/N-H Oxidative Cross-Coupling

Oxidative cross-coupling reactions that form carbon-nitrogen bonds are fundamental transformations in organic synthesis, providing access to valuable arylamines. The direct amination of C(sp²)–H bonds with an N–H bond is an atom-economical approach. nih.gov Mechanistic studies have shown that for many of these transformations, particularly those that are metal-free, the generation of a nitrogen-centered radical (an aminyl radical) from the amine coupling partner is a crucial step. researchgate.netnih.govresearchgate.net

The reaction exhibits high regioselectivity, exclusively favoring the para-position of the nitrobenzene (B124822) ring. researchgate.netnih.gov This selectivity is a hallmark of the radical-mediated mechanism. The process is efficient for a wide range of primary and secondary arylamines under mild, transition-metal-free conditions. nih.govresearchgate.net The essential role of the nitrogen radical, generated from the amine, is a unifying feature of this class of reactions. nih.gov

Table 2: Research Findings on the Role of Nitrogen Radicals in C(sp²)-H/N-H Cross-Coupling

Reaction TypeKey IntermediateRole of IntermediateConditionsOutcome
C(sp²)-H/N-H Oxidative Cross-CouplingAminyl Radical (Nitrogen Radical) nih.govActs as the primary reactive species for C-N bond formation. researchgate.netTransition-metal-free, mild conditions. nih.govresearchgate.netHighly regioselective (para-selective) synthesis of N-arylamines. researchgate.netnih.gov

Advanced Applications in Organic Synthesis and Catalysis

Role as Versatile Synthetic Scaffolds

There is a lack of specific studies defining N-Cyclopropyl-2-methoxybenzenamine as a versatile synthetic scaffold in the literature.

Asymmetric Cycloaddition Reactions

While N-aryl cyclopropylamines undergo asymmetric cycloadditions, specific data for this compound is not documented.

Photoredox Catalysis in Enantioselective [3+2] Cycloadditions

No specific research was found detailing the use of this compound in photoredox-catalyzed enantioselective [3+2] cycloadditions.

Cooperative Catalysis with Chiral Hydrogen-Bonding Catalysts

There are no available studies on the cooperative catalysis of this compound with chiral hydrogen-bonding catalysts.

Synthesis of Enantioenriched Cyclopentylamine (B150401) Derivatives

Direct synthesis of enantioenriched cyclopentylamine derivatives starting from this compound is not described in the reviewed literature.

Substrate Scope and Stereocontrol in Cycloadditions with Olefins

A detailed analysis of the substrate scope and stereocontrol for this compound in cycloadditions with olefins is not available.

Catalytic Asymmetric Ring-Opening Reactions

Specific examples of catalytic asymmetric ring-opening reactions involving this compound are not present in the current body of scientific literature.

Reactions of Donor-Acceptor Cyclopropanes with Arylamines

Donor-acceptor (D-A) cyclopropanes are highly valuable three-carbon building blocks in organic synthesis due to the combined effects of ring strain and vicinal electron-donating and electron-withdrawing groups. nih.gov The reaction of these activated cyclopropanes with primary arylamines, such as this compound, provides a powerful method for constructing nitrogen-containing molecules. mdpi.com

Table 1: Catalysts in the Reaction of Donor-Acceptor Cyclopropanes with Anilines This table summarizes the effectiveness of various Lewis acid catalysts in the model reaction between a donor-acceptor cyclopropane (B1198618) and aniline (B41778), which serves as a prototype for reactions involving this compound.

Catalyst Yield (%)
Al(OTf)₃ 0
Sc(OTf)₃ 95
Yb(OTf)₃ 95
In(OTf)₃ 95
Bi(OTf)₃ 95
Zn(OTf)₂ 85
Cu(OTf)₂ 90

Data sourced from a study on the synthesis of 1,5-substituted pyrrolidin-2-ones. mdpi.com

Mechanistic Insights into Sₙ2-Type Ring-Opening Pathways

The ring-opening of D-A cyclopropanes by nucleophiles like this compound is understood to proceed through an Sₙ2-type mechanism. In this pathway, the nucleophilic nitrogen atom of the arylamine directly attacks one of the electrophilic carbon atoms of the cyclopropane ring (the carbon adjacent to the donor group). nih.gov This concerted attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack and the simultaneous cleavage of the distal carbon-carbon bond of the cyclopropane. rsc.org

The regioselectivity of the attack is governed by the electronic properties of the D-A cyclopropane. The presence of an electron-donating group (e.g., aryl, alkoxy) stabilizes the developing positive charge, making the adjacent carbon the preferred site for nucleophilic attack. Lewis acid or metal-based catalysts enhance the electrophilicity of the cyclopropane, making the ring more susceptible to opening by moderately nucleophilic arylamines. nih.govnih.gov This Sₙ2 pathway is crucial as it allows for a high degree of stereochemical control in the synthesis of the resulting acyclic amine intermediates, provided that chiral, non-racemic cyclopropanes are used. nih.gov

Kinetic Resolution in Asymmetric Ring-Opening Processes

Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This principle can be applied to the asymmetric ring-opening of racemic D-A cyclopropanes using an arylamine. In a theoretical application involving this compound, a chiral catalyst would selectively accelerate the reaction of one enantiomer of the D-A cyclopropane over the other. rsc.org

This process would result in two valuable, non-racemic product streams: the enantioenriched, unreacted cyclopropane and the enantiomerically enriched γ-amino ester product derived from the faster-reacting enantiomer. nih.govrsc.org The success of such a resolution depends on the ability of the chiral catalyst to create a sufficiently large difference in the activation energies for the two competing reaction pathways. While highly effective for various substrates, a challenge in these systems can be the potential for racemization of the zwitterionic intermediate, which could erode the enantioselectivity. nih.gov

Multi-Component Cascade Cyclizations in Complex Molecule Synthesis

The intermediates generated from the reaction of this compound are primed for subsequent transformations, enabling the rapid construction of complex molecular architectures.

Contribution to the Synthesis of Benzo-Fused γ-Lactams and Isoindolinone Derivatives

Benzo-fused γ-lactams, such as isoindolinones, are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds. rsc.orgnih.gov The γ-amino esters and pyrrolidin-2-ones formed from the reaction of this compound and D-A cyclopropanes are ideal precursors for these structures. mdpi.com

Starting with a D-A cyclopropane that contains a latent functional group on the donor aryl ring, the initial ring-opening and lactamization sequence produces a pyrrolidin-2-one intermediate. A subsequent intramolecular cyclization, often a transition-metal-catalyzed C-H activation or cross-coupling reaction, can then be employed to form the fused aromatic ring system. organic-chemistry.org This cascade approach, which builds complexity in a stepwise, controlled manner from simple starting materials, represents an efficient strategy for accessing valuable isoindolinone derivatives.

Development of Chemical Probes for Reactive Intermediates

The inherent reactivity of the cyclopropyl (B3062369) group in this compound makes it an excellent mechanistic probe.

N-cyclopropylanilines serve as effective probes for single-electron transfer (SET) oxidation processes. Upon a one-electron oxidation, the nitrogen atom forms a radical cation. This species is unstable and undergoes a rapid and irreversible ring-opening of the strained cyclopropyl group to yield a more stable distonic radical cation. This irreversible transformation acts as a chemical "clock" and provides definitive evidence for an SET mechanism.

The presence of the 2-methoxy group in this compound provides significant resonance stabilization to the nitrogen radical cation. This stabilization slows the rate of the subsequent cyclopropyl ring-opening. This modulation of reactivity makes it a more nuanced probe compared to unsubstituted N-cyclopropylaniline, allowing for the study of more subtle oxidative processes or competition between different reaction pathways. organic-chemistry.org

Spectroscopic and Computational Characterization in Research

Chromatographic Methods for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the analysis of N-Cyclopropyl-2-methoxybenzenamine purity and its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture.

Analytical HPLC is used to assess the purity of a sample of this compound with high accuracy. A small amount of the sample is injected into the instrument, and the resulting chromatogram indicates the presence of any impurities. By using a calibrated standard, the exact concentration of the compound can also be determined.

Preparative HPLC operates on the same principles but on a larger scale, with the goal of isolating and purifying a specific compound from a mixture. In research involving the synthesis or transformation of this compound, preparative HPLC is crucial for obtaining pure products for subsequent characterization and testing. researchgate.net For example, after a reaction, the crude mixture can be separated to isolate the desired product from unreacted starting materials and byproducts. researchgate.net

Time-Resolved Spectroscopic Studies

Time-resolved spectroscopy is a powerful tool for observing and characterizing fleeting chemical intermediates that have very short lifetimes. For N-cyclopropyl-anilines, these techniques have been crucial in understanding the properties of their radical cations.

Laser Flash Photolysis (LFP) is a key experimental technique used to generate and study transient reactive species, such as radical cations. In the context of N-cyclopropylaniline (CPA) and its derivatives, LFP experiments have been instrumental in directly measuring the lifetimes of their radical cations following a single-electron transfer (SET) event. acs.orgacs.org

In a typical LFP setup, a photosensitizer is excited by a short laser pulse. This excited sensitizer (B1316253) then oxidizes the N-cyclopropylaniline derivative to its corresponding radical cation. The properties of this newly formed radical cation, including its absorption spectrum and lifetime, can then be monitored using a second light source and a detector. acs.org

Research on a series of CPA analogs, including this compound (also referred to as 2-MeO-CPA), has shown that these compounds form radical cations that are observable by LFP. acs.orgmcneill-group.org For the parent N-cyclopropylaniline (CPA), the radical cation (CPA•+) exhibits a transient absorbance maximum around 495 nm and has a lifetime of approximately 580 nanoseconds. acs.org The lifetimes of the radical cations for the various analogs studied were found to be in the range of 140 to 580 nanoseconds. acs.org This short lifetime is attributed to a spontaneous and irreversible ring-opening of the cyclopropyl (B3062369) group, a characteristic feature of this class of compounds. acs.orgmcneill-group.org This irreversible reaction is a key property that makes these molecules useful as probes for single-electron transfer processes in photosensitized aqueous solutions. acs.orgmcneill-group.org

The following interactive table provides the reported lifetimes for the radical cations of N-cyclopropylaniline and its analogs.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings. By modeling molecular structures and reaction pathways, it is possible to gain a deeper understanding of the factors that control chemical reactivity and to predict the properties of related compounds.

The irreversible ring-opening of the N-cyclopropylaniline radical cation is a key mechanistic step that can be investigated using computational methods. Theoretical calculations can be used to map out the potential energy surface of the reaction, identifying the transition state structure that connects the cyclopropyl radical cation (the reactant) to the ring-opened distonic radical cation (the product). acs.org

The energy of this transition state determines the activation barrier for the ring-opening process. The irreversible nature of this reaction is due to the significant release of ring strain energy (approximately 28 kcal/mol) when the three-membered cyclopropane (B1198618) ring opens. acs.org Computational studies on the unsubstituted cyclopropyl radical and cation have provided evidence that for the cation, the ring-opening can be a barrierless process, suggesting it may exist as a transition state itself rather than a stable intermediate. osti.govbgu.ac.ilsynchrotron-soleil.fr While these studies are on a simpler system, they provide a foundational understanding of the energetics involved. For the more complex N-cyclopropylaniline systems, computational modeling helps to elucidate how the aromatic ring and its substituents influence the structure and energy of the transition state for the ring-opening reaction.

Computational chemistry is also a powerful tool for predicting the electronic properties of molecules and understanding how these properties influence their reactivity. For this compound and its analogs, Density Functional Theory (DFT) calculations can be used to predict properties such as oxidation potentials. Current time information in East Hants, CA.

These predicted oxidation potentials can then be correlated with experimentally observed reactivity trends. For instance, in the study of N-cyclopropylaniline analogs, the observed order of reactivity in photooxidation experiments was found to be:

This compound > N-Cyclopropylaniline > N-Cyclopropyl-3-chlorobenzamine

This trend was consistent with the oxidation potentials of the compounds predicted by computational methods. Current time information in East Hants, CA. The methoxy (B1213986) group in this compound is an electron-donating group, which makes the compound easier to oxidize (i.e., it has a lower oxidation potential) and thus more reactive in this context. Conversely, the chloro group in N-Cyclopropyl-3-chlorobenzamine is electron-withdrawing, making it harder to oxidize and less reactive.

The following interactive table summarizes the observed and predicted reactivity trends for these N-cyclopropylaniline analogs.

This synergy between experimental observation and computational prediction is crucial for the rational design of molecules with specific properties and for advancing our understanding of complex chemical processes.

Research on Derivatives and Analogs of N Cyclopropyl 2 Methoxybenzenamine

The study of N-Cyclopropyl-2-methoxybenzenamine and its analogs has provided significant insights into chemical reactivity and molecular interactions. Research has systematically explored how structural modifications to this parent compound influence its properties, leading to a deeper understanding of structure-reactivity relationships.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Principles in N-Cyclopropyl-2-methoxybenzenamine Synthesis

The pursuit of environmentally benign chemical processes is a critical goal for modern chemistry. Future research will likely focus on optimizing the synthesis of this compound to align with the principles of green chemistry. A primary direction is the refinement of catalytic methods, such as the Palladium-catalyzed Buchwald-Hartwig amination, which represents a significant improvement over older, multi-step procedures by offering a more direct and efficient route. nih.gov The development of multicomponent reactions (MCRs) presents another promising avenue, offering step-economy and cost-effectiveness by combining multiple starting materials in a single operation. mdpi.com

Furthermore, exploring photocatalytic pathways that can proceed without external catalysts or additives could substantially improve the environmental profile of the synthesis. acs.org Research into alternative, safer solvent systems and methods to reduce energy consumption and waste generation will be paramount. The goal is to develop synthetic protocols that are not only high-yielding but also sustainable and scalable.

MethodKey FeaturesGreen Chemistry Relevance
Buchwald-Hartwig Amination Palladium-catalyzed C-N bond formation between an aryl halide (2-bromoanisole) and cyclopropylamine (B47189). nih.govHigh efficiency, reduction of synthetic steps, potential for lower catalyst loading.
Photochemical Cycloaddition Photoactivated [3+2] cycloaddition with α,β-unsaturated systems, potentially without an external photocatalyst. acs.orgUse of light as a "reagent," high atom economy, potential to avoid metal catalysts.
Multicomponent Reactions (MCR) One-pot synthesis involving multiple reactants to form a complex product. mdpi.comIncreased efficiency, reduced waste from intermediate purification steps, time and energy savings.

Further Elucidation of Complex Reaction Mechanisms and Intermediates

While the general reactivity of N-cyclopropylanilines is known, a deeper understanding of the intricate mechanisms and transient intermediates involved in their reactions is a key area for future research. A central aspect of this compound's chemistry is its behavior upon single-electron transfer (SET) oxidation. This process generates a nitrogen radical cation, which is a critical intermediate. researchgate.net

A crucial research direction is the detailed study of the subsequent irreversible ring-opening of the cyclopropyl (B3062369) group, a process driven by the release of significant ring strain. researchgate.net The 2-methoxy group plays a vital electronic role, providing resonance stabilization to the nitrogen radical cation, which can slow the rate of ring-opening compared to analogues with electron-withdrawing groups. researchgate.net Advanced spectroscopic techniques, such as time-resolved laser flash photolysis, can be employed to directly observe these short-lived radical intermediates and measure their lifetimes, providing precise kinetic data. researchgate.net Investigating how different reaction conditions influence the competition between ring-opening and other reaction pathways will provide a more complete mechanistic picture. nih.gov

Expansion of Catalytic Applications to New Chemical Transformations

The unique reactivity of this compound and related N-aryl cyclopropylamines makes them valuable building blocks for synthesizing more complex molecules. Their ability to undergo ring-opening and participate in cycloaddition reactions opens doors to novel chemical transformations. Future research should focus on expanding their use in catalysis.

For instance, dirhodium(II) complexes have been shown to catalyze [3+2] cycloaddition reactions between N-arylaminocyclopropanes and alkynes, creating versatile synthetic intermediates for complex heterocycles. A significant area of exploration is the development of new catalytic systems that can control the stereoselectivity of these cycloadditions, allowing for the synthesis of specific isomers of pharmacologically relevant scaffolds. The photoactivated formal [3+2] cycloaddition with electron-poor olefins is another promising reaction that can be expanded to a wider range of substrates to produce N-arylaminocycloalkyl compounds. acs.org

Integration with Flow Chemistry Methodologies for Scalable Synthesis

For any industrially relevant compound, the ability to scale up its synthesis safely and efficiently is crucial. Integrating the synthesis of this compound with continuous flow chemistry methodologies is a logical and important future direction. Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, improved safety for exothermic or hazardous reactions, and greater consistency and reproducibility. rsc.orgmdpi.com

The Buchwald-Hartwig amination, a key reaction for synthesizing this compound, is a prime candidate for adaptation to flow processes. numberanalytics.comacs.org Research has already demonstrated the feasibility of performing this reaction in continuous flow setups, even at the pilot-plant scale. rsc.orgrsc.org A major challenge to overcome is the formation of insoluble inorganic salts as by-products, which can clog the microreactors. acs.org Future work will likely focus on developing homogeneous systems using soluble organic bases or designing advanced reactor configurations that can handle solid precipitation, thus enabling robust and scalable continuous production. acs.org

Advanced Computational Design and Predictive Modeling for this compound Reactivity

Computational chemistry provides powerful tools for predicting and understanding chemical reactivity, complementing experimental work. Future research should leverage advanced computational methods, particularly Density Functional Theory (DFT), to model the behavior of this compound. nih.govresearchgate.net

DFT calculations can be used to:

Model Reaction Pathways: Elucidate the energetic profiles of the single-electron transfer and subsequent cyclopropyl ring-opening, confirming the mechanism and identifying transition states. nih.gov

Predict Reactivity: Calculate global and local reactivity descriptors (e.g., chemical potential, hardness, Fukui functions) to predict how and where the molecule will react with various reagents. nih.govmdpi.com

Quantify Substituent Effects: Precisely model how the 2-methoxy group influences the electronic structure and stability of the key radical cation intermediate, corroborating experimental findings. researchgate.net

Simulate Spectra: Predict spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of reactants and products. nih.gov

By building accurate predictive models, researchers can rationally design new experiments, screen for optimal reaction conditions, and explore the potential for this compound in novel chemical transformations before undertaking extensive lab work.

Research DirectionKey ObjectiveApplicable Scientific Methodology
Mechanistic Elucidation (7.2) To observe and characterize transient intermediates and determine reaction kinetics.Time-resolved laser flash photolysis, Cyclic Voltammetry, EPR Spectroscopy.
Catalytic Applications (7.3) To develop novel stereoselective synthetic methods for complex molecules.High-throughput screening of catalysts, Asymmetric catalysis, Mechanistic studies with labeled isotopes.
Flow Chemistry (7.4) To develop a safe, efficient, and scalable continuous synthesis process.Microreactor technology, Process analytical technology (PAT), Engineering studies on solid handling. rsc.orgrsc.org
Computational Modeling (7.5) To predict reactivity, understand electronic structure, and model reaction pathways.Density Functional Theory (DFT), Time-dependent DFT (TD-DFT), Intrinsic Reaction Coordinate (IRC) analysis. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-Cyclopropyl-2-methoxybenzenamine, and how can purity be validated?

  • Answer : The compound can be synthesized via reductive amination or cyclopropane functionalization using precursors like 2-methoxybenzenamine and cyclopropanecarboxaldehyde. Key steps include optimizing reaction time, temperature (e.g., 60–80°C), and catalyst selection (e.g., NaBH3_3CN for reductive amination). Purity validation involves:

  • 1H/13C NMR : To confirm structural integrity by comparing chemical shifts with reference data. For example, methoxy groups typically appear at δ 3.7–3.9 ppm (1H) and δ 55–60 ppm (13C), while cyclopropyl protons resonate at δ 0.5–1.5 ppm .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .
    • Data Table :
ParameterExpected Value (this compound)
Molecular FormulaC10_{10}H13_{13}NO
HRMS (m/z)164.1075 ([M+H]+)
1^1H NMR (δ)0.5–1.5 (cyclopropyl), 3.8 (OCH3_3)

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is mandatory if airborne particles are generated .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation exposure.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?

  • Answer : Discrepancies often arise from conformational isomers or residual solvents. Strategies include:

  • Variable Temperature NMR : To detect dynamic rotational barriers in cyclopropyl groups (e.g., coalescence temperature studies) .
  • 2D NMR (COSY, HSQC) : To assign overlapping signals, such as distinguishing between aromatic and cyclopropyl protons .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-cyclopropyl-2-fluorobenzenamine derivatives) to validate shifts .

Q. What experimental designs optimize selectivity in functionalizing the cyclopropyl ring of this compound?

  • Answer :

  • Substituent Effects : Electron-withdrawing groups on the benzene ring (e.g., methoxy) stabilize the cyclopropyl ring via resonance, reducing ring-opening side reactions. Use mild electrophiles (e.g., iodomethane) for selective alkylation .
  • Catalytic Systems : Pd-catalyzed cross-coupling reactions under inert atmospheres (N2_2) enhance regioselectivity. For example, Suzuki-Miyaura coupling with aryl boronic acids at 80°C yields mono-substituted derivatives .
    • Data Table :
Reaction TypeConditionsYield (%)Selectivity
Suzuki CouplingPd(OAc)2_2, K2_2CO3_3, 80°C75–85>90% para
Reductive AminationNaBH3_3CN, MeOH, RT60–70Moderate

Q. How do steric and electronic properties of this compound influence its reactivity in ring-opening reactions?

  • Answer :

  • Steric Effects : The cyclopropyl group’s strain increases susceptibility to ring-opening with strong acids (e.g., H2_2SO4_4) or radicals, forming linear alkenes or amines .
  • Electronic Effects : Methoxy groups donate electron density via resonance, stabilizing intermediates in electrophilic substitution. For example, nitration occurs preferentially at the para position relative to the methoxy group .

Methodological Guidance

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

  • Answer :

  • HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase and ESI ionization to detect impurities at <0.1% levels .
  • GC-FID : For volatile byproducts (e.g., residual cyclopropane derivatives), optimize temperature gradients to separate closely eluting peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.